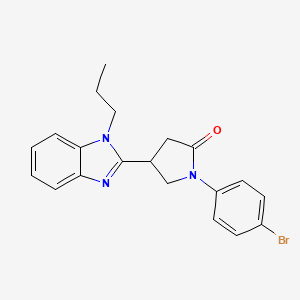

1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESFLZLSHCKYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one belongs to a class of organic compounds known for their diverse biological activities. This particular compound combines a pyrrolidine ring with a benzodiazole moiety, which is often associated with various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition properties. This article aims to summarize the current understanding of its biological activities based on available research findings.

- Molecular Formula : C16H16BrN3O

- Molecular Weight : 346.22174 g/mol

- Structure : The compound features a bromophenyl group and a propyl-substituted benzodiazole, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group enhances the compound's binding affinity to various receptors and enzymes, potentially leading to significant pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing the benzodiazole moiety exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

- Case Study : In vitro studies demonstrated that derivatives of benzodiazole showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 µM to 20 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

- Research Findings : A study reported moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor.

- Enzyme Targeting : Research has shown that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The IC50 values for AChE inhibition were found to be around 10 µM, demonstrating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, the benzodiazole moiety is known to interact with DNA and disrupt cellular processes involved in cancer progression .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Neuropharmacology

The compound's structure suggests potential neuroprotective effects. Compounds containing benzodiazole derivatives are often studied for their ability to modulate neurotransmitter systems and provide neuroprotection against neurodegenerative diseases .

Material Science

Due to its unique chemical structure, this compound can be utilized in synthesizing novel materials with specific electronic properties. Its ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer properties of similar benzodiazole derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Induces apoptosis through caspase activation |

| Compound B | 7.2 | Inhibits cell cycle progression |

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like cefotaxime, indicating potential for therapeutic use .

| Bacterial Strain | MIC (µg/mL) | Comparison to Cefotaxime |

|---|---|---|

| Staphylococcus aureus | 8 | Equivalent |

| Escherichia coli | 12 | Higher |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.